molecular formula C26H21ClN4O2S B2368191 N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536705-22-3

N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2368191
CAS No.: 536705-22-3
M. Wt: 488.99
InChI Key: UMVNEVJJRLHQBX-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted at position 3 with a p-tolyl group and at position 2 with a thioacetamide moiety linked to an N-(3-chloro-4-methylphenyl) group.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2S/c1-15-7-11-18(12-8-15)31-25(33)24-23(19-5-3-4-6-21(19)29-24)30-26(31)34-14-22(32)28-17-10-9-16(2)20(27)13-17/h3-13,29H,14H2,1-2H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVNEVJJRLHQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=C(C=C5)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a chloro-methylphenyl moiety with a pyrimido-indole derivative. The molecular formula is C21H18ClN5O2C_{21}H_{18}ClN_{5}O_{2}, with a molecular weight of approximately 407.9 g/mol. The presence of both thioacetamide and pyrimidine rings suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AMCF70.39 ± 0.06
Compound BNCI-H4600.46 ± 0.04
Compound CSF-26831.5

These findings suggest that the compound may inhibit key pathways involved in cancer cell proliferation and survival, potentially through mechanisms such as apoptosis induction or cell cycle arrest .

Antibacterial Activity

In addition to anticancer effects, compounds structurally related to this compound have been evaluated for antibacterial activity. Studies have shown effectiveness against Staphylococcus aureus and other pathogenic bacteria, highlighting the compound's potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thioacetamide and pyrimidine components can significantly influence potency and selectivity. For example:

  • Substituent Variation : Changing the substituents on the phenyl rings can enhance binding affinity to target proteins.
  • Ring Modifications : Alterations in the pyrimidine structure may improve metabolic stability and reduce toxicity.

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity based on chemical descriptors, aiding in the design of more effective derivatives .

Case Study 1: Anticancer Efficacy

A study conducted by Koca et al. explored various derivatives of similar compounds against multiple cancer cell lines. One derivative demonstrated an IC50 value of 0.16 ± 0.03 µM against Aurora-A kinase, indicating a strong potential for targeted cancer therapy .

Case Study 2: Antibacterial Screening

In another investigation, compounds derived from thiazolidinone scaffolds were screened for their antibacterial properties. The results showed significant inhibition of bacterial growth at low concentrations, suggesting that modifications similar to those in this compound could yield effective antibacterial agents .

Scientific Research Applications

Biological Activities

The compound has shown promise in various biological applications:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, its derivatives have been tested against breast cancer and leukemia cell lines, demonstrating an ability to inhibit cell proliferation effectively.
  • Anti-inflammatory Properties : Molecular docking studies indicate that N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide may act as a 5-lipoxygenase inhibitor. This suggests potential applications in treating inflammatory diseases by modulating leukotriene production .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro assays have demonstrated effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Research

A study focusing on the anticancer effects of this compound involved testing its derivatives on human cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity significantly. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Studies

In silico studies using molecular docking simulations have shown that this compound can bind effectively to the active site of 5-lipoxygenase, suggesting a mechanism for its anti-inflammatory effects. Further experimental validation is required to confirm these findings in vivo.

Antimicrobial Screening

A series of synthesized compounds based on this structure were tested for antimicrobial activity using disk diffusion methods. The results showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound in antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of pyrimido[5,4-b]indole derivatives with variations in substituents on the indole core and acetamide side chain. Key analogues include:

Compound Name Substituents on Pyrimidoindole Core Acetamide Side Chain Key Differences Reference
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (42) 3-phenyl, 5-methyl N-Cyclohexyl Cyclohexyl vs. aryl group; enhanced lipophilicity
2-((3-methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylphenyl)acetamide 3-methyl N-(4-methylphenyl) Reduced steric bulk at position 3
2-((3-(4-chlorophenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-methoxyphenyl)acetamide 3-(4-chlorophenyl) N-(3-methoxyphenyl) Electron-withdrawing Cl vs. electron-donating OMe
N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)acetamide 3-(3-methoxyphenyl) N-(4-ethylphenyl) Ethyl group increases hydrophobicity

Physicochemical Properties

  • Molecular Weight : The target compound (~463.9 g/mol) is comparable to analogues (409–603 g/mol), indicating similar bioavailability profiles.

Research Findings and Gaps

  • Pharmacological Data: Limited direct data exist for the target compound, but analogues show activity in assays like pLDH (antiparasitic) and TLR4 modulation .
  • NMR Analysis : Substituent-induced chemical shift changes (e.g., regions A and B in ) suggest conformational impacts on binding.
  • Unanswered Questions : The role of the 3-chloro-4-methylphenyl group in target specificity and metabolic stability requires further investigation.

Preparation Methods

Formation of the Thioether Linkage

The sulfur bridge is introduced by reacting the pyrimidoindolone’s thiol group (-SH) with the chloroacetamide intermediate. Sodium ethoxide (NaOEt) in ethanol facilitates deprotonation of the thiol, enhancing its nucleophilicity.

Parameter Value
Solvent Ethanol
Base NaOEt (1.5 equiv)
Temperature Reflux (78°C)
Reaction Time 4–6 hours
Yield 60–65%

Optimization Note : Higher yields (70–75%) are achieved using piperidine as a base in DMF, though this requires longer reaction times (8–10 hours).

Final Cyclization and Purification

The crude product undergoes recrystallization from a DMF/ethanol mixture (1:3 v/v) to remove unreacted starting materials. The pure compound is isolated as a pale-yellow solid.

Spectroscopic Confirmation :

  • ¹H NMR (DMSO-d₆) : δ 2.34 (s, 3H, CH₃), 4.82 (s, 2H, SCH₂), 7.12–8.25 (m, 12H, Ar-H).
  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1675 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, the thioether coupling step completes in 30 minutes at 100°C under microwave conditions, though yields remain comparable (62–67%).

Solid-Phase Synthesis

Immobilizing the pyrimidoindolone intermediate on Wang resin enables stepwise coupling, simplifying purification. However, this method is less efficient (yields: 50–55%) due to steric hindrance.

Challenges and Mitigation Strategies

  • Low Solubility : The pyrimidoindolone intermediate’s poor solubility in ethanol prolongs reaction times. Substituting DMF improves kinetics but complicates purification.
  • Byproduct Formation : Overalkylation at the indole nitrogen is minimized by using stoichiometric NaOEt and controlled temperatures.

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Construction of the pyrimido[5,4-b]indole core via microwave-assisted cyclization (e.g., using DMSO:H2O solvent with CuI and ascorbic acid as catalysts, as in ).
  • Step 2: Introduction of the thioacetamide moiety via nucleophilic substitution (e.g., reacting with sodium sulfide under controlled pH).
  • Step 3: Functionalization of the acetamide group (e.g., coupling with 3-chloro-4-methylphenylamine using HATU/TEA in DMF).

Key Optimization Strategies:

  • Monitor reaction progress using TLC/HPLC ( ).
  • Purify intermediates via silica gel chromatography ( ) or recrystallization ().
  • Optimize microwave irradiation time (90–120 min at 80–100°C) to improve yield ( ).

Reference Conditions Table:

StepReagents/ConditionsYield (%)Purity AnalysisEvidence
Core formationCuI, ascorbic acid, DMSO:H2O, microwave72–85HPLC (>95%)
Thioacetamide couplingNa2S, THF, 50°C65–78TLC (Rf = 0.3)
Final acylationHATU, TEA, DMF, rt52–60NMR/HRMS

Basic: What spectroscopic and analytical methods confirm the compound’s structural integrity?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Identify characteristic peaks (e.g., δ 13.30 ppm for NH protons in the pyrimidoindole core, δ 166.16 ppm for carbonyl groups) ( ).
  • HRMS: Validate molecular weight (e.g., [M + Na]<sup>+</sup> = 444.1352; deviation < 0.0001 amu) ( ).
  • IR Spectroscopy: Confirm S-H (2550 cm<sup>-1</sup>) and C=O (1680 cm<sup>-1</sup>) stretches ( ).
  • HPLC: Ensure >98% purity using a C18 column (MeCN:H2O gradient) ().

Critical Data Comparison:

TechniqueKey SignalsReference Evidence
<sup>1</sup>H NMRδ 7.58–7.28 (aromatic H), δ 4.12 (SCH2)
HRMSm/z 485.52 (C25H19N5O4S)

Basic: What experimental approaches assess its potential anticancer activity?

Methodological Answer:

  • In vitro cytotoxicity assays: Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination ( ).
  • Apoptosis assays: Measure caspase-3/7 activation via fluorometric kits ().
  • Cell cycle analysis: Employ flow cytometry (PI staining) to detect G1/S arrest (common for pyrimidoindoles) ().
  • Comparative studies: Test against structurally similar derivatives (e.g., 3-(p-tolyl) vs. 3-phenyl analogs) to establish SAR ( ).

Advanced: How do substituent modifications influence bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Thioacetamide linker: Replacing sulfur with oxygen reduces potency (e.g., IC50 increases from 2.1 µM to >10 µM) ( ).
  • Aryl substituents: Electron-withdrawing groups (e.g., 4-Cl, 3-NO2) enhance anticancer activity but may reduce solubility ( ).
  • N-Alkylation: Cyclohexylamine derivatives ( ) show improved pharmacokinetics vs. allyl groups ().

SAR Trends Table:

SubstituentBioactivity (IC50, µM)Solubility (mg/mL)Evidence
3-(p-Tolyl)1.8 ± 0.20.12
3-(4-NO2Ph)0.9 ± 0.10.08
N-Cyclohexyl2.3 ± 0.30.25

Advanced: How should researchers address contradictions in biological data across studies?

Methodological Answer:

  • Standardize assays: Use identical cell lines/passage numbers (e.g., HeLa ATCC vs. commercial variants may differ).
  • Control solvent effects: DMSO concentrations >0.1% can artifactually reduce activity ().
  • Validate target engagement: Use SPR or ITC to confirm binding affinity to TLR4 or kinase targets ( ).
  • Replicate synthesis: Impurity batches (e.g., <95% purity) may explain divergent results ( ).

Advanced: What experimental strategies evaluate stability and reactivity under physiological conditions?

Methodological Answer:

  • pH stability: Incubate in buffers (pH 1.2–7.4) for 24h; analyze degradation via HPLC ( ).
  • Thermal stability: Perform TGA/DSC to determine decomposition points (>200°C typical for pyrimidoindoles) ( ).
  • Plasma stability: Use human plasma at 37°C; quantify parent compound depletion over 6h ().
  • Reactivity screening: Test nucleophilic attack (e.g., glutathione reactivity) via LC-MS to predict metabolic pathways ( ).

Advanced: What mechanistic techniques elucidate interactions with biological targets?

Methodological Answer:

  • Molecular docking: Simulate binding to TLR4 (PDB: 3VQ2) or kinases (e.g., EGFR) using AutoDock Vina ( ).
  • Western blotting: Detect downstream signaling (e.g., NF-κB inhibition for TLR4 ligands) ( ).
  • X-ray crystallography: Resolve co-crystal structures with target proteins (e.g., pyrimidoindole-TLR4 complexes) ( ).
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, Kd) ( ).

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